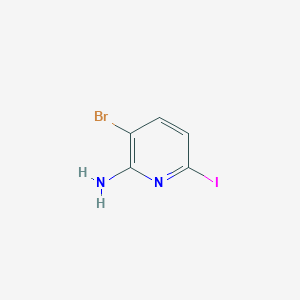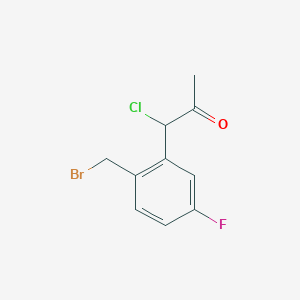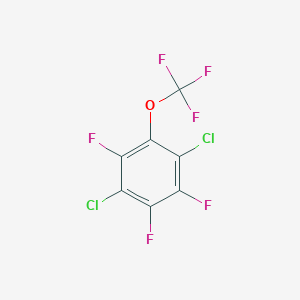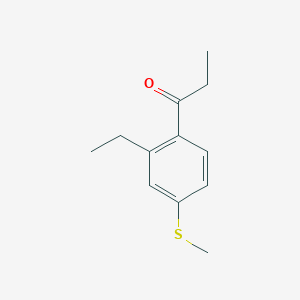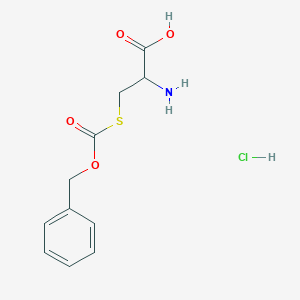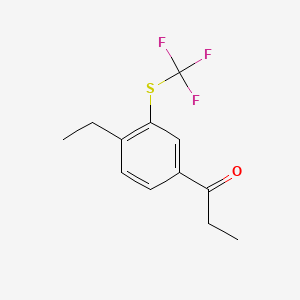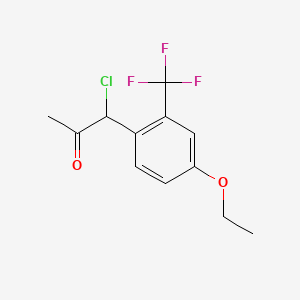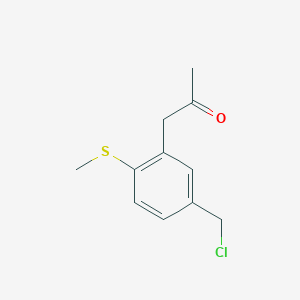
1-(5-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one is an organic compound with a complex structure that includes a chloromethyl group, a methylthio group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the chloromethylation of a suitable aromatic precursor, followed by the introduction of the methylthio group. The final step usually involves the formation of the propan-2-one moiety through a series of condensation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(5-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloromethyl and methylthio groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
1-(5-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloromethyl and methylthio groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1-(5-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one: Similar structure but with a bromomethyl group instead of a chloromethyl group.
1-(5-(Chloromethyl)-2-(ethylthio)phenyl)propan-2-one: Similar structure but with an ethylthio group instead of a methylthio group.
1-(5-(Chloromethyl)-2-(methylthio)phenyl)butan-2-one: Similar structure but with a butan-2-one moiety instead of a propan-2-one moiety.
Uniqueness
1-(5-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one is unique due to the specific combination of functional groups it possesses
Properties
Molecular Formula |
C11H13ClOS |
|---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
1-[5-(chloromethyl)-2-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H13ClOS/c1-8(13)5-10-6-9(7-12)3-4-11(10)14-2/h3-4,6H,5,7H2,1-2H3 |
InChI Key |
MZUIAZCWQHRRDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)CCl)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




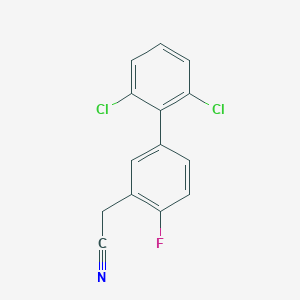

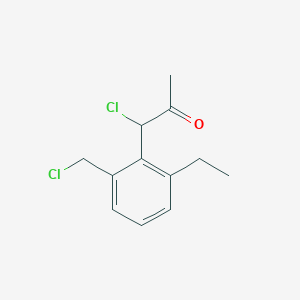
![Benzoic acid, 4-[bis(phenylmethyl)amino]-, ethyl ester](/img/structure/B14053956.png)
